molecular formula C14H27N3O2 B6316702 (7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate CAS No. 373646-56-1

(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate

Cat. No.: B6316702
CAS No.: 373646-56-1
M. Wt: 269.38 g/mol
InChI Key: VUWPNRUCYRWZRC-VXGBXAGGSA-N
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Description

(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydro-pyrido-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrido-pyrazine ring system: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The pyrido-pyrazine ring system provides structural stability and enhances binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,9AR)-Tert-butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate is unique due to its specific tert-butyl ester group and aminomethyl substitution, which confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

IUPAC Name

tert-butyl (7R,9aR)-7-(aminomethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-7-6-16-9-11(8-15)4-5-12(16)10-17/h11-12H,4-10,15H2,1-3H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWPNRUCYRWZRC-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CCC2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@H](CC[C@@H]2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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